molecular formula C14H13F6NO3 B12400058 RBP4 inhibitor 1

RBP4 inhibitor 1

Cat. No.: B12400058
M. Wt: 357.25 g/mol
InChI Key: ISWIGCDQVGGYGK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RBP4 inhibitor 1 is a potent and orally active inhibitor of retinol-binding protein 4 (RBP4), which plays a crucial role in the transport of retinol (vitamin A) from the liver to peripheral tissues. This compound has gained significant attention due to its potential therapeutic applications in treating diseases related to retinoid homeostasis, such as age-related macular degeneration and Stargardt disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RBP4 inhibitor 1 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques such as crystallization and chromatography to ensure the final product meets the required quality standards .

Chemical Reactions Analysis

Types of Reactions

RBP4 inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions are intermediates that are further functionalized to yield the final this compound compound. These intermediates are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structures .

Mechanism of Action

RBP4 inhibitor 1 exerts its effects by binding to retinol-binding protein 4, thereby preventing the transport of retinol from the liver to peripheral tissues. This inhibition disrupts the retinoid homeostasis, leading to a reduction in retinol levels in target tissues. The molecular targets and pathways involved include the retinol-binding protein 4 and its interactions with transthyretin and specific membrane receptors .

Properties

Molecular Formula

C14H13F6NO3

Molecular Weight

357.25 g/mol

IUPAC Name

2-[(3S)-1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-3-yl]oxyacetic acid

InChI

InChI=1S/C14H13F6NO3/c15-13(16,17)8-3-9(14(18,19)20)5-10(4-8)21-2-1-11(6-21)24-7-12(22)23/h3-5,11H,1-2,6-7H2,(H,22,23)/t11-/m0/s1

InChI Key

ISWIGCDQVGGYGK-NSHDSACASA-N

Isomeric SMILES

C1CN(C[C@H]1OCC(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1CN(CC1OCC(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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